1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a complex organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves multiple steps:
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Bromination of Thiophene: : The initial step involves the bromination of thiophene to produce 5-bromo-2-thiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
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Sulfonylation: : The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield 5-bromo-2-thienylsulfonyl chloride.
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Piperazine Derivatization: : The final step involves the reaction of 5-bromo-2-thienylsulfonyl chloride with 4-(2-thienylmethyl)piperazine. This step is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: De-brominated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies involving the modulation of biological pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve:
Enzyme Inhibition: The compound can act as an inhibitor for enzymes that interact with sulfonyl groups.
Receptor Binding: It may bind to specific receptors, altering their activity and modulating downstream signaling pathways.
Electron Transfer: In material science applications, the compound’s ability to participate in electron transfer reactions is crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-bromo-2-thienyl)sulfonyl]piperazine
- 1-[(4-chlorophenyl)sulfonyl]piperazine
- 1-[(2-fluorophenyl)sulfonyl]piperazine
Uniqueness
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the presence of both bromine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S3/c14-12-3-4-13(20-12)21(17,18)16-7-5-15(6-8-16)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCCLULOWHHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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